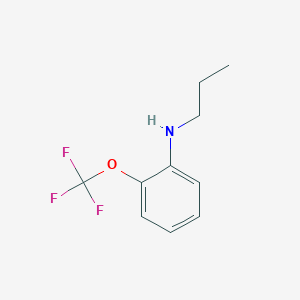

N-propyl-2-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

N-propyl-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-2-7-14-8-5-3-4-6-9(8)15-10(11,12)13/h3-6,14H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONSPFGMIYENLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Nitration of 1,2-Dichloro-4-Trifluoromethoxy-Benzene

The synthesis begins with nitration of 1,2-dichloro-4-trifluoromethoxy-benzene (II) using fuming nitric acid (98%) in methylene chloride at 0–40°C. This step introduces a nitro group at the ortho position relative to the trifluoromethoxy substituent, yielding 1,2-dichloro-4-trifluoromethoxy-5-nitro-benzene (III) as a mixture of regioisomers.

Reaction Conditions:

The electron-withdrawing trifluoromethoxy group directs nitration to the para position relative to itself, but steric effects from adjacent chlorines result in a 5-nitro isomer as the major product.

Catalytic Hydrogenation for Amine Formation

The nitro intermediate (III) undergoes hydrogenation in methanol using palladium on activated carbon (5% Pd/C) under 10 bar H₂ pressure at 30°C. Tributylamine (2 eq) is added to neutralize HCl generated during dechlorination.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C (0.1 eq) |

| Solvent | Methanol |

| Pressure | 10 bar H₂ |

| Temperature | 30°C |

| Time | 5 hours |

| Yield | 78–82% |

This step reduces the nitro group to an amine while selectively removing one chlorine atom, yielding 2-chloro-4-trifluoromethoxy-5-amino-benzene (IV).

N-Alkylation with Propyl Halides

The final step involves N-alkylation of the aniline intermediate (IV) using propyl bromide or iodide. Cs₂CO₃ in acetonitrile at 82°C facilitates the reaction, achieving complete conversion within 12 hours.

Key Data:

| Condition | Detail |

|---|---|

| Base | Cs₂CO₃ (3 eq) |

| Solvent | Acetonitrile |

| Alkylating Agent | Propyl bromide (1.2 eq) |

| Temperature | 82°C |

| Time | 12 hours |

| Yield | 68–72% |

Side products include O-alkylated derivatives (≤15%), minimized by using bulky bases like Cs₂CO₃ instead of K₂CO₃.

Direct Alkylation of 2-(Trifluoromethoxy)Aniline

Single-Step N-Propylation

An alternative route alkylates pre-synthesized 2-(trifluoromethoxy)aniline with propyl halides in DMF using K₂CO₃. While simpler, this method struggles with regioselectivity and lower yields due to competing O-alkylation.

Comparative Performance:

| Parameter | Cs₂CO₃/MeCN | K₂CO₃/DMF |

|---|---|---|

| Yield | 68–72% | 45–50% |

| Byproduct Formation | 12–15% O-alkylation | 25–30% O-alkylation |

| Reaction Time | 12 hours | 24 hours |

The superior performance of Cs₂CO₃ in acetonitrile is attributed to its higher basicity and reduced solvation, favoring N- over O-alkylation.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: N-propyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Amine derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

N-propyl-2-(trifluoromethoxy)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N-propyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-propyl-2-(trifluoromethoxy)aniline, highlighting differences in substituents, physical properties, and applications:

Key Differences and Trends

Substituent Position :

- The ortho -trifluoromethoxy group in this compound introduces steric hindrance, reducing rotational freedom compared to para -substituted analogs like 4-(trifluoromethoxy)aniline. This impacts binding affinity in bioactive molecules .

- Meta -substituted derivatives (e.g., 3-(trifluoromethoxy)aniline) exhibit distinct electronic effects, favoring applications in materials science over biological systems .

Alkyl Chain Variations: N-Methyl analogs (e.g., N-methyl-4-(trifluoromethoxy)aniline) are smaller and more volatile, making them suitable for gas-phase reactions . N-Propyl chains enhance solubility in non-polar solvents compared to shorter alkyl groups (e.g., ethyl or methyl) .

Functional Group Synergy :

- Combining trifluoromethoxy with nitro or trifluoromethyl groups (e.g., 2-nitro-4-(trifluoromethyl)aniline derivatives) amplifies electron-withdrawing effects, critical for tuning UV absorption in dyes .

Q & A

Basic: What are the common synthetic routes for N-propyl-2-(trifluoromethoxy)aniline, and what key reaction parameters influence yield and purity?

Methodological Answer:

Synthesis typically involves propylation of 2-(trifluoromethoxy)aniline. A two-step approach is often used:

Nitration/Halogenation : Introduce reactive groups (e.g., nitro) to the aromatic ring under controlled temperatures (−20°C to 80°C) .

Catalytic Hydrogenation : Reduce nitro groups to amines using Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol at 50–80°C .

N-Propylation : Employ alkylating agents (e.g., propyl bromide) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane) at reflux (60–80°C). Yield optimization requires strict control of stoichiometry, pH (8–10), and reaction time (12–24 hrs).

Advanced: How can regioselectivity challenges in alkylation of 2-(trifluoromethoxy)aniline derivatives be addressed to favor N-propyl substitution?

Methodological Answer:

Regioselectivity is influenced by steric and electronic effects. Strategies include:

- Electron-Deficient Catalysts : Use Lewis acids (e.g., ZnCl₂) to deactivate competing C-alkylation .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group.

- Protection/Deprotection : Temporarily protect the amine with Boc groups to direct alkylation to the N-position .

Advanced monitoring via in situ IR or NMR can detect intermediates and adjust conditions dynamically.

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 1.0–1.5 ppm for propyl CH₃), ¹⁹F NMR (δ −58 ppm for CF₃O) .

- Mass Spectrometry : Exact mass (calc. for C₁₀H₁₂F₃NO: 219.0874) using ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ .

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) and 0.1% TFA; retention time ~8–10 min .

Advanced: How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing trifluoromethoxy group (−OCF₃) reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing stability in radical or nucleophilic pathways. For Suzuki-Miyaura coupling:

- Optimized Conditions : Use Pd(PPh₃)₄, K₂CO₃ in toluene/water (3:1) at 90°C.

- Byproduct Mitigation : Additives like TBAB (tetrabutylammonium bromide) improve solubility of boronic acids .

Unexpected ortho/meta coupling can arise from steric hindrance; DFT calculations (B3LYP/6-31G*) help predict regioselectivity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification .

- Storage : 2–8°C in amber glass under inert gas (N₂/Ar); avoid light and moisture .

- Spill Management : Neutralize with 10% acetic acid, absorb with vermiculite, and dispose as hazardous waste (UN 2810) .

Advanced: How can computational methods predict biological interactions of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 or serotonin receptors; focus on hydrophobic interactions with −OCF₃ .

- MD Simulations : GROMACS with CHARMM36 forcefield to assess stability in lipid bilayers (≥100 ns trajectories).

- Experimental Validation : Compare in vitro IC₅₀ (e.g., microsomal assays) with computational ΔG values. Discrepancies >1 log unit suggest missing solvation/entropy terms .

Basic: What are optimal conditions for catalytic hydrogenation of nitro precursors?

Methodological Answer:

- Catalyst : 5% Pd/C (0.5–1.0 eq) in ethanol .

- Conditions : H₂ (2 atm), 50°C, 4–6 hrs. Monitor by TLC (hexane/EtOAc 4:1).

- Workup : Filter through Celite, concentrate under reduced pressure. Purity >95% by HPLC .

Advanced: Why do batch vs. flow synthesis yields differ for this compound?

Methodological Answer:

- Flow Synthesis Advantages : Enhanced heat/mass transfer, precise residence time (5–10 min), reduced catalyst deactivation .

- Key Variables :

- Residence Time : Optimize via syringe pump rates (0.5–2 mL/min).

- Backpressure : Maintain 10–15 psi to prevent gas formation (H₂).

- Catalyst Immobilization : SiO₂-supported Pd improves recyclability .

Basic: How to assess compound stability and degradation products?

Methodological Answer:

- Forced Degradation : Expose to UV (254 nm, 48 hrs), heat (60°C, 1 week), or acidic/alkaline conditions (0.1M HCl/NaOH, 24 hrs).

- Analysis : UPLC-PDA-MS (Waters BEH C18, 1.7 µm) identifies hydrolyzed products (e.g., 2-(trifluoromethoxy)aniline) .

- Storage Recommendations : Stability >6 months at 2–8°C in dark .

Advanced: How does the trifluoromethoxy group affect enantioselectivity in chiral catalysis?

Methodological Answer:

- Chiral Ligand Design : The −OCF₃ group increases steric bulk and electron withdrawal, favoring specific transition states. Example: Use (R)-BINAP with Pd(OAc)₂ for asymmetric allylic alkylation (80–90% ee) .

- Mechanistic Insight : DFT (M06-2X/def2-TZVP) shows CF₃O stabilizes η³-allyl intermediates via dipole interactions. Validate by X-ray crystallography of metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.